molecular formula C9H12Cl2N2 B13445829 (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride CAS No. 2913279-57-7

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride

Cat. No.: B13445829
CAS No.: 2913279-57-7
M. Wt: 219.11 g/mol
InChI Key: RVFZAXCMXFAIOV-UHFFFAOYSA-N
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Description

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a chloro-substituted indane ring system attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride typically involves the reaction of 5-chloro-2,3-dihydro-1H-inden-1-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is not well-documented. as a hydrazine derivative, it is likely to interact with biological molecules through the formation of hydrazone linkages or by acting as a nucleophile in biochemical reactions. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
  • 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 1-(2,3-dihydro-1H-inden-5-yl)ethanone

Uniqueness

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is unique due to the presence of both a chloro-substituted indane ring and a hydrazine moiety

Properties

CAS No.

2913279-57-7

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;hydrochloride

InChI

InChI=1S/C9H11ClN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;/h2-3,5,9,12H,1,4,11H2;1H

InChI Key

RVFZAXCMXFAIOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NN)C=CC(=C2)Cl.Cl

Origin of Product

United States

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